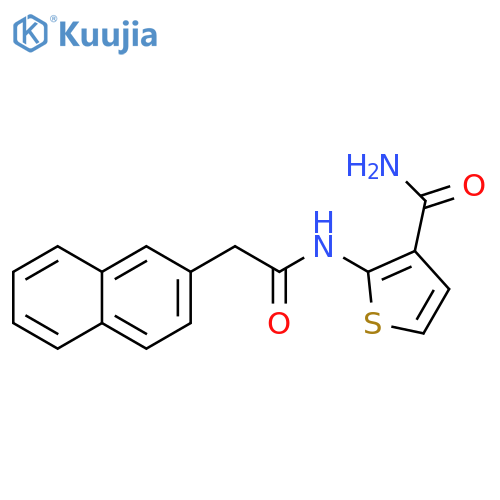

Cas no 955848-10-9 (2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide)

2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide

- 2-[(2-naphthalen-2-ylacetyl)amino]thiophene-3-carboxamide

- CHEMBL1767242

- 2-(2-(naphthalen-2-yl)acetamido)thiophene-3-carboxamide

- 2-[2-(naphthalen-2-yl)acetamido]thiophene-3-carboxamide

- AKOS024650238

- F2464-0159

- 955848-10-9

- BDBM50342364

-

- インチ: 1S/C17H14N2O2S/c18-16(21)14-7-8-22-17(14)19-15(20)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2,(H2,18,21)(H,19,20)

- InChIKey: IXVMBCBDOWHDQP-UHFFFAOYSA-N

- ほほえんだ: C1(NC(CC2=CC=C3C(=C2)C=CC=C3)=O)SC=CC=1C(N)=O

計算された属性

- せいみつぶんしりょう: 310.07759887g/mol

- どういたいしつりょう: 310.07759887g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 429

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 100Ų

2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2464-0159-5μmol |

2-[2-(naphthalen-2-yl)acetamido]thiophene-3-carboxamide |

955848-10-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2464-0159-10μmol |

2-[2-(naphthalen-2-yl)acetamido]thiophene-3-carboxamide |

955848-10-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2464-0159-15mg |

2-[2-(naphthalen-2-yl)acetamido]thiophene-3-carboxamide |

955848-10-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2464-0159-4mg |

2-[2-(naphthalen-2-yl)acetamido]thiophene-3-carboxamide |

955848-10-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2464-0159-20mg |

2-[2-(naphthalen-2-yl)acetamido]thiophene-3-carboxamide |

955848-10-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2464-0159-30mg |

2-[2-(naphthalen-2-yl)acetamido]thiophene-3-carboxamide |

955848-10-9 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2464-0159-5mg |

2-[2-(naphthalen-2-yl)acetamido]thiophene-3-carboxamide |

955848-10-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2464-0159-2mg |

2-[2-(naphthalen-2-yl)acetamido]thiophene-3-carboxamide |

955848-10-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2464-0159-20μmol |

2-[2-(naphthalen-2-yl)acetamido]thiophene-3-carboxamide |

955848-10-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2464-0159-3mg |

2-[2-(naphthalen-2-yl)acetamido]thiophene-3-carboxamide |

955848-10-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide 関連文献

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

5. Back matter

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

8. Book reviews

-

9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamideに関する追加情報

Introduction to Compound with CAS No. 955848-10-9 and Product Name: 2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide

The compound with the CAS number 955848-10-9 and the product name 2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential applications in various therapeutic areas. The naphthalenyl and thiophene moieties in its structure contribute to its distinct chemical behavior, making it a promising candidate for further exploration.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, particularly those incorporating aromatic rings such as naphthalene and thiophene. These structures often exhibit enhanced biological activity due to their ability to interact with biological targets in a highly specific manner. The presence of an acetamido group in the molecule further enhances its potential as a pharmacophore, providing a site for further functionalization and modification. This has led to increased interest in derivatives of this compound for their potential use in developing new therapeutic agents.

The 2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide molecule has been studied for its potential applications in the treatment of various diseases. Its unique structure suggests that it may possess properties such as inhibitory activity against certain enzymes or receptors, which are crucial for managing conditions like inflammation, cancer, and neurological disorders. The combination of the naphthalenyl and thiophene rings provides a scaffold that can be modified to optimize binding affinity and selectivity for specific biological targets.

In the realm of medicinal chemistry, the development of new molecules with improved pharmacological profiles is a continuous process. The 2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide compound represents an excellent example of how structural modifications can lead to the discovery of novel therapeutic agents. Researchers have been exploring various synthetic routes to produce this compound in high purity, ensuring that its biological activity can be accurately assessed. The synthesis involves multiple steps, including condensation reactions and cyclization processes, which are critical for forming the desired heterocyclic core.

One of the most intriguing aspects of this compound is its potential as a lead molecule for drug development. The naphthalen-2-yl moiety is known for its ability to engage in π-stacking interactions, which can enhance binding affinity to biological targets. Additionally, the thiophene ring contributes to the molecule's solubility and bioavailability, making it more suitable for formulation into drugs. These properties have made this compound a subject of intense interest among researchers looking for new ways to treat complex diseases.

Recent advancements in computational chemistry have also played a significant role in understanding the behavior of this compound. Molecular modeling studies have provided insights into how the acetamidothiophene-3-carboxamide structure interacts with biological targets at the molecular level. These studies have helped researchers identify key residues that are crucial for binding and have guided the design of more potent derivatives. The use of computational tools has not only accelerated the drug discovery process but also provided a deeper understanding of the mechanisms by which these compounds exert their effects.

The potential applications of 2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in materials science, particularly in the development of organic electronics and sensors. The ability of this compound to form stable complexes with other molecules suggests that it could be used as a building block for more complex materials with specialized properties.

In conclusion, the compound with CAS No. 955848-10-9 and product name 2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide represents a significant advancement in chemical research with potential applications across multiple fields. Its unique structure and properties make it a promising candidate for further exploration in drug discovery, materials science, and other areas. As research continues to uncover new ways to utilize this compound, its importance is likely to grow even further.

955848-10-9 (2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide) 関連製品

- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)

- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)

- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 890098-58-5(2-Acetoxy-4'-pentyloxybenzophenone)

- 92847-88-6(cyclopropyl(3,4-dimethoxyphenyl)methanone)

- 145743-63-1(WAY127093B (racemate))

- 1807267-93-1(Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate)

- 916210-34-9(tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate)

- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

- 1804494-54-9(6-Bromo-2-(difluoromethyl)-4-fluoro-3-methylpyridine)